molecular formula C12H24N2O3 B7920662 2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7920662
M. Wt: 244.33 g/mol
InChI Key: YRLRLQNQBWSUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is an organic compound with the molecular formula C12H26N2O4. It is a derivative of pyrrolidine and is characterized by the presence of an amino group, an ethoxy group, and a tert-butyl ester group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the reaction of pyrrolidine derivatives with ethoxy and amino groups under controlled conditions. One common method involves the use of tert-butyl chloroformate and 2-(2-aminoethoxy)ethanol as starting materials. The reaction is catalyzed by a base such as diisopropylethylamine (DiPEA) and carried out in an organic solvent like dichloromethane (DCM). The reaction mixture is then purified through extraction, washing, and concentration to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-(2-aminoethoxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-4-5-10(14)9-16-8-6-13/h10H,4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLRLQNQBWSUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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